6alpha-Hydroxypaclitaxel

概要

説明

Synthesis Analysis

The synthesis of 6alpha-Hydroxypaclitaxel is achieved through the epimerization of 6alpha-hydroxy-7-epipaclitaxel, which is prepared from paclitaxel. Various conditions for epimerization were investigated, with optimal results using DBU in xylenes, yielding 80-88% based on unrecovered starting material and minor products like 4-deacetyl analogs (Yuan & Kingston, 1998).

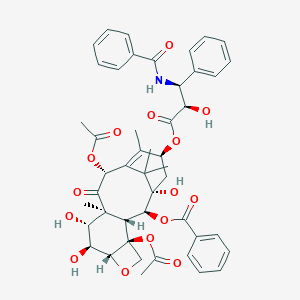

Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxypaclitaxel has been characterized using various analytical techniques. For instance, ion mobility mass spectrometry and tandem mass spectrometry have been employed for the structural characterization of paclitaxel and its metabolites, including 6alpha-Hydroxypaclitaxel (Lee et al., 2016).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of 6alpha-Hydroxypaclitaxel, particularly its formation as a metabolite through human liver metabolism involving cytochrome P450 enzymes. This process results in multiple metabolites, including 6alpha-Hydroxypaclitaxel, indicating significant biochemical interactions and transformations (Bun et al., 2003).

Physical Properties Analysis

The physical properties of 6alpha-Hydroxypaclitaxel, such as size, distribution, and surface morphology, can be determined using techniques like high-performance liquid chromatography (HPLC), laser light scattering, and scanning electron microscopy (Feng & Huang, 2001).

Chemical Properties Analysis

The chemical properties of 6alpha-Hydroxypaclitaxel, particularly its interaction with other chemical substances, have been a subject of interest. For example, its formation can be influenced by various compounds, including antineoplastics and antifungal drugs, through competitive and noncompetitive mechanisms (Bun et al., 2003). Additionally, the effects of emulsifiers on its controlled release from nanospheres of biodegradable polymers have been studied (Feng & Huang, 2001).

科学的研究の応用

Reduced Cytotoxicity and Myelotoxic Effects : Paclitaxel metabolites, including 6alpha-Hydroxypaclitaxel, show reduced cytotoxicity and myelotoxic effects compared to paclitaxel itself. This makes them useful for testing their biological activities and for use as calibration standards in cancer cell lines (Sparreboom et al., 1995).

Enhancement of Paclitaxel's Cytotoxicity : The P-glycoprotein antagonist PSC 833 has been found to increase the plasma concentrations of 6alpha-Hydroxypaclitaxel in patients with refractory cancer, potentially enhancing paclitaxel's cytotoxicity (Kang et al., 2001).

Analytical Tool in Enzymatic Studies : A high-performance liquid chromatographic assay has been developed for analyzing CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation in human liver microsomes or cDNA-expressed P450 enzymes. This aids in enzymatic studies, enhancing our understanding of the metabolism of paclitaxel (Crespi et al., 2006).

Potential as Oral Cancer Drugs : Molecular docking studies have shown that 6alpha-Hydroxypaclitaxel, along with other derivatives, has potential binding features with the mTOR protein, suggesting its use as an oral cancer drug (Fathima et al., 2021).

Synthesis for Therapeutic Research : The synthesis of 6-Hydroxypaclitaxel has been achieved in high yield using DBU in xylenes, facilitating further therapeutic research and development (Yuan & Kingston, 1998).

Impact on Paclitaxel's Pharmacokinetics : Studies have shown that individual differences in paclitaxel metabolism, including that of 6alpha-Hydroxypaclitaxel, are linked to mRNA expression of CYP2C8 and CYP3A4 in human livers. Understanding these variations can help tailor paclitaxel therapy more effectively (Taniguchi et al., 2005).

Impact on Toxicity and Efficacy in Cancer Treatment : The measurement of paclitaxel and its metabolites in human plasma, including 6alpha-Hydroxypaclitaxel, using liquid chromatography/ion trap mass spectrometry, aids in evaluating treatment toxicity and efficiency, especially in women with ovarian cancer undergoing intraperitoneal chemotherapy (Fernández-Peralbo et al., 2014).

Safety And Hazards

6alpha-Hydroxypaclitaxel is a primary human metabolite of Paclitaxel . It is thought to function by attaching to tubulin and preventing the formation of microtubules, ultimately causing cell cycle interruption and cell death . Paclitaxel, from which 6alpha-Hydroxypaclitaxel is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

将来の方向性

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6alpha-hydroxypaclitaxel in human plasma has been developed and validated . This could pave the way for more accurate and efficient pharmacokinetic studies involving 6alpha-Hydroxypaclitaxel in the future.

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCWHEDPSFRTDA-FJMWQILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxypaclitaxel | |

CAS RN |

153212-75-0 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153212-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxytaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXYPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)